
Trimethylallylammonium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylallylammonium hydroxide is a quaternary ammonium compound with the molecular formula C6H15NO. It is a colorless, water-soluble compound that is commonly used in various industrial and research applications due to its strong basic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylallylammonium hydroxide can be synthesized through the reaction of trimethylamine with allyl chloride, followed by the addition of a hydroxide source such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_3\text{N} + \text{CH}_2\text{=CH-CH}_2\text{Cl} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} ] [ \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{(CH}_3\text{)}_3\text{N-CH}_2\text{=CH-CH}_2\text{OH} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylallylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products
Oxidation: Produces oxides and hydroxides.
Reduction: Produces amines.
Substitution: Produces substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Trimethylallylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in organic synthesis and catalysis.
Biology: Used in the preparation of biological buffers and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of trimethylallylammonium hydroxide involves its strong basic properties, which allow it to deprotonate various substrates. This deprotonation can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium hydroxide: Similar in structure but lacks the allyl group.
Tetraethylammonium hydroxide: Similar in structure but has ethyl groups instead of methyl groups.
Tetrabutylammonium hydroxide: Similar in structure but has butyl groups instead of methyl groups.
Uniqueness
Trimethylallylammonium hydroxide is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other quaternary ammonium hydroxides. This makes it particularly useful in specific applications where the allyl group can participate in additional chemical reactions.
Eigenschaften
CAS-Nummer |
503-34-4 |
|---|---|
Molekularformel |
C6H15NO |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
trimethyl(prop-2-enyl)azanium;hydroxide |
InChI |
InChI=1S/C6H14N.H2O/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
JHNLSXMXTIQPSC-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC=C.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


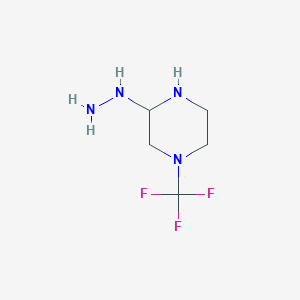
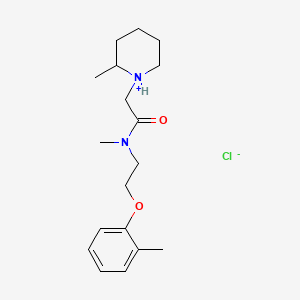

![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)


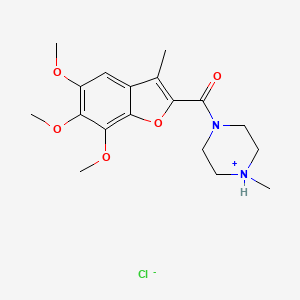
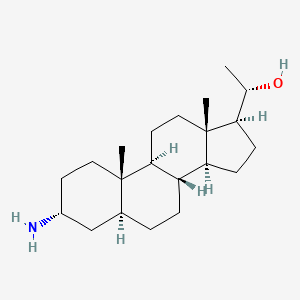

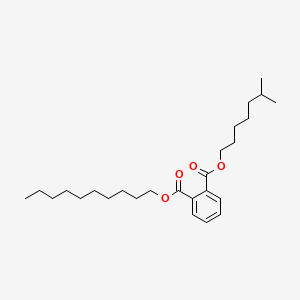

![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)

